Technical Monograph: Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Technical Monograph: Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
This technical guide details the chemical profile, synthesis, and application of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate (CAS 1803593-25-0) . This molecule serves as a critical, high-value synthon in the development of central nervous system (CNS) agents, specifically targeting the 3-methoxyphenyl pharmacophore —a structural motif fundamental to the efficacy of dual-action analgesics like Tramadol and Tapentadol.
Synthon Profile & Strategic Application in CNS Ligand Design
Part 1: Strategic Significance
In the landscape of medicinal chemistry, the 3-methoxyphenyl moiety is a privileged structure, serving as the primary anchor for binding to the
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate represents a "masked" linear precursor to this pharmacophore. Unlike cyclic intermediates (e.g., cyclohexanones used in Tramadol synthesis), this acyclic ester offers three distinct strategic advantages:
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Stereochemical Flexibility: It allows for late-stage introduction of chirality at the benzylic position (C5) via asymmetric synthesis or chiral resolution.
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Divergent Synthesis: The terminal ester group (C1) provides a handle for cyclization, amidation, or reduction, enabling the construction of diverse scaffolds (piperidines, morpholines, or acyclic amines) from a single parent compound.
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Metabolic Stability: The methoxy-protection at the benzylic position prevents premature oxidation during multi-step synthesis, serving as a robust protecting group that can be retained or cleaved to reveal the active pharmacophore.
Part 2: Chemical Entity Profile
Physicochemical Data
| Property | Specification |
| CAS Number | 1803593-25-0 |
| IUPAC Name | Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Physical State | Viscous Colorless Oil (Standard) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water |
| LogP (Predicted) | ~2.5 (Lipophilic) |
| Boiling Point | ~340°C (at 760 mmHg, predicted) |
| Key Functional Groups | Methyl Ester, Benzylic Ether, Aryl Methoxy |
Structural Analysis
The molecule consists of a pentanoate chain terminating in a methyl ester.[1][2] At the C5 position, the chain is substituted with a 3-methoxyphenyl ring and a methoxy group.[1][3] This specific substitution pattern mimics the "tyramine-like" binding pocket interactions seen in opioid ligands but lacks the nitrogen atom, which is typically introduced in subsequent steps.
Part 3: Synthesis & Experimental Protocols
Retrosynthetic Logic
The most robust route to CAS 1803593-25-0 involves a Grignard addition to a glutaraldehyde derivative, followed by O-methylation . This approach ensures regiocontrol and scalability.
Workflow Diagram (DOT)
Caption: Figure 1. Convergent synthesis of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate via Grignard addition and Williamson ether synthesis.
Detailed Protocol
Step 1: Preparation of the Grignard Reagent
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Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq) and a crystal of iodine.
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Initiation: Add 10% of the total volume of 3-bromoanisole (1.0 eq) in anhydrous THF. Heat gently until the iodine color fades, indicating initiation.
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Addition: Dropwise add the remaining 3-bromoanisole/THF solution to maintain a gentle reflux.
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Completion: Stir for 1 hour at reflux to ensure complete formation of (3-methoxyphenyl)magnesium bromide .
Step 2: Nucleophilic Addition
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Cooling: Cool the Grignard solution to -78°C.
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Electrophile: Slowly add Methyl 5-oxopentanoate (1.0 eq) (freshly prepared via ozonolysis of methyl 5-hexenoate or oxidation of methyl 5-hydroxypentanoate) in THF.
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Quench: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated
. -
Isolation: Extract with EtOAc, dry over
, and concentrate to yield the intermediate Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate .
Step 3: O-Methylation (Target Synthesis)
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Deprotonation: Dissolve the intermediate hydroxy-ester in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Stir for 30 min until gas evolution ceases.
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Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.
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Reaction: Allow to warm to room temperature and stir for 4 hours.
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Purification: Quench with ice water. Extract with
. Wash organic layer with brine to remove DMF. -
Final Polish: Purify via flash column chromatography (Hexanes:EtOAc 8:2) to isolate Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate as a clear oil.
Part 4: Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Confirms 3-methoxy group integrity. | |
| Confirms methyl ester. | ||
| Critical: Confirms successful O-methylation at C5. | ||
| Diagnostic benzylic proton. | ||
| LC-MS (ESI+) | Mass confirmation. | |
| HPLC Purity | >98.0% (AUC) | Required for biological assay usage. |
Part 5: Applications in Drug Discovery
This molecule is not merely an intermediate; it is a branch point for diversity-oriented synthesis (DOS).
Synthesis of Tapentadol Analogs
The linear chain can be cyclized or aminated to mimic the Tapentadol structure.
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Pathway: Hydrolysis of the ester
Amide formation (with Dimethylamine) Reduction of the benzylic methoxy (using /TFA) to the alkyl-aryl core.
Novel MOR/NRI Ligands
By reacting the ester with diamines, researchers can generate benzimidazole or imidazoline derivatives that retain the 3-methoxyphenyl "warhead" for receptor binding.
Pharmacophore Mapping (DOT)
Caption: Figure 2. Pharmacophore mapping showing the transition from the linear ester precursor to the active opioid receptor ligand scaffold.
References
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PubChem. (n.d.).[4] Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate (Compound).[3][5][6] National Library of Medicine.[7][8] Retrieved from [Link]
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Tzschentke, T. M., et al. (2007). Tapentadol Hydrochloride: A Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for the 3-methoxyphenyl pharmacophore). Retrieved from [Link]
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Raffa, R. B., et al. (2012). Mechanistic basis for the dual mechanism of action of tapentadol. Journal of Clinical Pharmacy and Therapeutics. (Mechanistic insight). Retrieved from [Link]
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